molecular formula C₅H₆D₆N₂O B1163310 N-Acetyl-1,3-propanediamine-d6

N-Acetyl-1,3-propanediamine-d6

Cat. No.: B1163310
M. Wt: 122.2
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetyl-1,3-propanediamine-d6 (CAS 2733770-56-2) is a stable isotope-labelled compound with a molecular formula of C5H6D6N2O and a molecular weight of 122.20 g/mol . This chemical serves as a protected, deuterated intermediate in the synthesis of analogs of Spermidine, which is a compound with established antineoplastic activity . The incorporation of six deuterium atoms (d6) in its structure makes this compound a valuable tool in pharmaceutical and biological research, particularly in metabolic studies where it can be used as an internal standard for mass spectrometry or to trace the metabolic fate of spermidine analogs . As a protected form of 1,3-diaminopropane, it is also relevant in the broader research context of diamine biosynthesis and its applications in developing bio-based polymers . To preserve stability and purity, this product should be stored in a refrigerator at 2-20°C to 2-8°C . This compound is intended for Research Use Only and is not approved for use in humans or as a veterinary product.

Properties

Molecular Formula

C₅H₆D₆N₂O

Molecular Weight

122.2

Synonyms

1-Amino-3-acetamidopropane-d6;  3-(Acetylamino)propylamine-d6;  N-(3-Aminopropyl)acetamide-d6; 

Origin of Product

United States

Synthetic Methodologies and Isotopic Labeling Strategies for N Acetyl 1,3 Propanediamine D6

Advanced Precursor Synthesis and Deuteration Techniques

The synthesis of N-Acetyl-1,3-propanediamine-d6 fundamentally relies on the initial preparation of its deuterated precursor, 1,3-propanediamine-d6. The methods for introducing deuterium (B1214612) into the 1,3-propanediamine scaffold are critical for achieving high isotopic enrichment and specific labeling patterns.

De Novo Synthetic Routes for 1,3-Propanediamine-d6 Isotope Incorporation

De novo synthesis offers precise control over the placement and number of deuterium atoms. One common approach involves the reduction of a suitable dinitrile precursor. For instance, propanedinitrile can be reduced using deuterium gas under palladium catalysis to yield 1,3-propanediamine-1,1,2,2,3,3-d6. oup.com This method allows for the introduction of six deuterium atoms across the propane (B168953) backbone.

Another strategy involves starting with deuterated building blocks. For example, isotopically labeled versions of 1,3-diaminopropane (B46017) can be synthesized and subsequently used in further reactions. nih.govacs.org The choice of synthetic route often depends on the availability and cost of the deuterated starting materials and reagents.

Biosynthetic pathways also present a potential, albeit less common, route for producing deuterated diamines. Microorganisms can be cultured in media containing high concentrations of deuterium, leading to the incorporation of deuterium into various metabolites, including diamines. nih.govnih.gov However, controlling the specific labeling pattern can be challenging with this method.

Regioselective Deuteration Approaches for N-Acetyl-1,3-propanediamine Precursors

Regioselective deuteration allows for the specific placement of deuterium atoms at desired positions within a molecule. This can be particularly important for mechanistic studies or for creating internal standards for mass spectrometry where fragmentation patterns are critical. x-chemrx.com

Several methods can be employed for the regioselective deuteration of precursors to N-Acetyl-1,3-propanediamine. Transition metal-catalyzed hydrogen-deuterium exchange reactions are a powerful tool. For example, manganese and iron pincer complexes have been shown to catalyze the regioselective deuteration of alcohols in D2O, offering a potential pathway to deuterated propanol (B110389) derivatives that could be converted to the corresponding diamine. rsc.org Similarly, silver-catalyzed methods have been developed for the regioselective deuteration of various organic molecules using D2O as the deuterium source. rsc.org

Furthermore, acid-catalyzed H-D exchange using deuterated acids like deuterated trifluoroacetic acid (CF3COOD) can be effective for deuterating aromatic amines and amides, though its applicability to aliphatic diamines would require specific investigation. nih.govresearchgate.net The choice of catalyst and reaction conditions is crucial for controlling the position of deuterium incorporation.

Optimized Acetylation Protocols for this compound Formation

Once the deuterated precursor, 1,3-propanediamine-d6, is obtained, the final step is the selective acetylation of one of the amino groups. Given the symmetrical nature of 1,3-propanediamine, achieving mono-acetylation requires careful control of the reaction conditions to minimize the formation of the di-acetylated byproduct.

A common method for acetylation involves the use of an acetylating agent such as acetyl chloride or acetic anhydride (B1165640). oup.comorganic-chemistry.orgrsc.org The reaction is typically carried out in a suitable solvent, often in the presence of a base to neutralize the acid generated during the reaction. rsc.org To favor mono-acetylation, a stoichiometric amount or a slight excess of the diamine relative to the acetylating agent is often used.

For instance, a described synthesis of N-[3-(dimethylamino)propyl]acetamide involves the dropwise addition of acetyl chloride to a solution of the diamine and a base in an inert solvent at low temperatures. rsc.org A similar approach can be adapted for 1,3-propanediamine-d6. The reaction of diaminopropane-1,1,2,2,3,3-d6 dihydrochloride (B599025) with acetic anhydride in the presence of a base has been reported to yield the N,N'-diacetyldiaminopropane-1,1,2,2,3,3-d6. oup.com To obtain the mono-acetylated product, the reaction stoichiometry would need to be carefully adjusted.

Table 1: Acetylation Reaction Parameters

Parameter Condition Rationale
Acetylating Agent Acetyl Chloride, Acetic Anhydride Readily available and reactive acylating agents.
Stoichiometry Slight excess of 1,3-propanediamine-d6 Favors mono-acetylation over di-acetylation.
Solvent Inert, aprotic (e.g., THF, DCM) Prevents side reactions with the solvent.
Temperature Low (e.g., 0 °C to room temperature) Controls reaction rate and minimizes byproducts.

Quantitative Assessment of Isotopic Purity and Distribution in Synthesized this compound

Ensuring the isotopic purity and confirming the distribution of deuterium atoms in the final product is crucial for its intended applications. rsc.org A combination of analytical techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the location of deuterium atoms. rsc.org While proton NMR (¹H NMR) can be used to quantify the residual proton signals at specific positions, deuterium NMR (²H NMR) directly observes the deuterium nuclei. nih.gov Furthermore, carbon-13 NMR (¹³C NMR) can reveal deuterium-induced isotope shifts, providing information about the degree of deuteration at neighboring carbon atoms. nih.gov

A comprehensive certificate of analysis (COA) for isotopically labeled compounds typically includes data from these techniques to verify the identity, purity, and isotopic enrichment of the material. criver.com

Production Scale-Up Considerations for Research Applications

Transitioning the synthesis of this compound from a laboratory scale to a larger production scale for research applications introduces several considerations. The goal is to maintain high purity and isotopic enrichment while ensuring a safe, efficient, and cost-effective process.

Process Optimization: Reaction parameters such as temperature, reaction time, and stoichiometry need to be optimized for larger volumes. atamanchemicals.com The use of flow chemistry, where reactants are continuously pumped through a reactor, can offer advantages over traditional batch processing, including better temperature control, improved mixing, and enhanced safety. x-chemrx.comadesisinc.com

Cost-Effectiveness: The cost of deuterated starting materials and reagents is a significant factor. x-chemrx.com Developing synthetic routes that utilize readily available and less expensive deuterium sources, such as D2O, can improve the economic viability of the process.

Purification: Efficient purification methods are essential to remove unreacted starting materials, byproducts, and any non-deuterated or partially deuterated species. Chromatography techniques, such as column chromatography, are often employed for this purpose. rsc.org

Safety: A thorough safety assessment of the entire process is crucial, especially when handling flammable solvents, corrosive reagents, and potentially hazardous intermediates.

Table 3: Scale-Up Considerations

Factor Key Considerations
Process Chemistry Optimization of reaction conditions, potential for flow chemistry. adesisinc.com
Cost Sourcing of cost-effective deuterated materials. x-chemrx.com
Purification Development of scalable and efficient purification methods.
Safety Hazard analysis of all reagents, intermediates, and reaction conditions.

| Analytical Control | In-process monitoring and final product quality control. |

By carefully addressing these factors, the production of high-quality this compound can be scaled up to meet the demands of various research applications.

Advanced Analytical Applications of N Acetyl 1,3 Propanediamine D6 in Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) Principles and Methodological Integration

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. colab.ws This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to the endogenous analyte. researchgate.net N-Acetyl-1,3-propanediamine-d6, with its six deuterium (B1214612) atoms, is an exemplary internal standard for this purpose. usbio.net

This compound as an Internal Standard for Quantitative Analysis

In quantitative mass spectrometry, particularly when analyzing polyamines, the use of a stable isotope-labeled internal standard like this compound is highly recommended for achieving accurate and precise results. researchgate.netoup.com This compound is chemically identical to the analyte of interest, N-Acetyl-1,3-propanediamine, but has a different mass due to the deuterium labeling. monadlabtech.com This mass difference, typically a shift of +6 Da, allows the mass spectrometer to distinguish between the analyte and the internal standard. sigmaaldrich.cn

By adding a known concentration of this compound to a sample, any variations that occur during sample preparation, chromatographic separation, and mass spectrometric detection can be normalized. wuxiapptec.com The ratio of the analyte's signal to the internal standard's signal is used for quantification, which significantly improves the accuracy and reliability of the measurement. wuxiapptec.comdiva-portal.org This is because both the analyte and the internal standard are affected similarly by these variations. researchgate.net

For instance, in the analysis of polyamines in biological fluids, deuterated analogs are used to enhance the sensitivity and accuracy of the assay. escholarship.org The use of a large excess of the deuterated analog can improve chromatographic band profiles, leading to better detection at low concentrations. nih.gov

Table 1: Properties of this compound

Property Value
CAS Number 2733770-56-2 pharmaffiliates.com
Molecular Formula C5H6D6N2O usbio.net
Molecular Weight 122.2 usbio.net
Isotopic Purity 98 atom % D sigmaaldrich.cn

| Applications | Isotope labelled protected intermediate in the synthesis of Spermidine (B129725) analogs. usbio.netpharmaffiliates.com |

Normalization of Matrix Effects and Ionization Variability in Complex Sample Matrices

Complex biological samples, such as plasma, urine, and tissue extracts, contain numerous compounds that can interfere with the ionization of the target analyte in the mass spectrometer's source. researchgate.netdiva-portal.org This phenomenon, known as the matrix effect, can lead to either ion suppression or enhancement, causing inaccurate quantification. wuxiapptec.com

A stable isotope-labeled internal standard like this compound is the most effective tool to compensate for matrix effects. researchgate.net Since the internal standard co-elutes with the analyte and has the same physicochemical properties, it experiences the same matrix effects. researchgate.net By calculating the ratio of the analyte signal to the internal standard signal, these effects are normalized, leading to more accurate and reproducible results. diva-portal.org The use of an internal standard-normalized matrix effect (ISn-ME) is considered the best indicator of a method's robustness against matrix effects. researchgate.net

Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for the quantification of small molecules in complex mixtures. oup.com The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic separation and the mass spectrometric detection. springernature.com

Tandem Mass Spectrometry Fragmentation Pattern Analysis of Deuterated Acetylpropanediamine

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (the molecular ion of the analyte or internal standard), its fragmentation, and the detection of the resulting product ions. nationalmaglab.org This process provides a high degree of selectivity and sensitivity. unt.edu

The fragmentation pattern of N-Acetyl-1,3-propanediamine and its deuterated analog is determined by the structure of the molecule. libretexts.org In positive ion mode, common fragmentation pathways for acetylated polyamines involve the loss of the acetyl group and cleavage of the carbon-carbon bonds within the propane (B168953) chain. libretexts.org

For this compound, the fragmentation pattern will be similar to the non-labeled compound, but the product ions will have a higher mass-to-charge ratio (m/z) due to the presence of deuterium atoms. nih.gov Analyzing these fragmentation patterns is crucial for selecting the most intense and specific precursor-to-product ion transitions (known as selected reaction monitoring or SRM) for quantification. This ensures that the method is both sensitive and specific for the target analyte.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications Utilizing this compound

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of volatile and semi-volatile compounds. escholarship.org For polar compounds like polyamines, derivatization is typically required to increase their volatility and improve their chromatographic properties. nih.gov

This compound can be used as an internal standard in GC-MS analysis of polyamines after appropriate derivatization, such as trifluoroacetylation. escholarship.org The use of deuterated internal standards in GC-MS offers similar advantages as in LC-MS, including the correction for variations in injection volume and matrix effects, leading to improved accuracy and precision. monadlabtech.comnih.gov

Studies have shown that the use of deuterated analogs as internal standards in GC-MS can significantly enhance analytical sensitivity, allowing for the quantification of polyamines at the picomole level. nih.gov The large molar excess of the deuterated standard helps to improve the chromatographic peak shape of the analyte. nih.gov The distinct mass spectra of the deuterated and non-deuterated derivatives allow for their simultaneous detection and quantification using selected ion monitoring (SIM). nih.gov

Table 3: Compound Names

Compound Name
This compound
N-Acetyl-1,3-propanediamine
Spermidine
N,N'-diacetyldiaminopropane-1,1,2,2,3,3-d6
diaminopropane-1,1,2,2,3,3-d6
N1-acetylspermine
N8-acetylspermidine
N1,N12-Diacetylspermine
N1,N12-diacetylspermine-d6
Putrescine
Cadaverine
Spermine (B22157)
Trifluoroacetic acid
Formic Acid

Derivatization Strategies for Enhanced GC-MS Detection of Acetylpropanediamine

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. researchgate.net However, polar molecules like amines and polyamines, including N-acetyl-1,3-propanediamine, are often not directly suitable for GC-MS analysis due to their low volatility and tendency to interact with the chromatographic column. Chemical derivatization is a crucial pre-analytical step employed to modify the structure of these analytes, making them more volatile and improving their chromatographic behavior. researchgate.netscispace.com

Derivatization for GC-MS typically involves reacting the analyte's polar functional groups, such as primary and secondary amines, with a reagent to form a less polar, more volatile, and more thermally stable derivative. researchgate.net Common strategies for derivatizing amines and polyamines include acylation and silylation.

Acylation: This method involves introducing an acyl group into the molecule. A widely used reagent for this purpose is Pentafluoropropionic Anhydride (B1165640) (PFPA). PFPA reacts with the primary and secondary amino groups of polyamines to form stable pentafluoropropionyl (PFP) derivatives. nih.govmdpi.com This process significantly enhances the volatility of the analytes, making them amenable to GC separation. For instance, a method involving PFPA derivatization in ethyl acetate (B1210297) has been successfully used for the simultaneous quantitative analysis of polyamines like putrescine and spermidine. nih.govmdpi.comresearchgate.net

Silylation: Another common approach is the use of silylating agents. N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) is a versatile reagent that derivatizes amino, hydroxyl, and carboxylic acid groups by replacing active hydrogen atoms with a tert-butyldimethylsilyl (tBDMS) group. northwestern.edu This single-step derivatization has been shown to be effective for a wide range of neurochemicals, including polyamines, yielding derivatives with excellent GC-MS properties. northwestern.edu The resulting tBDMS derivatives often produce strong molecular ions, which increases the sensitivity and specificity of quantification, especially when using selected ion monitoring (SIM). northwestern.edu

Derivatization AgentAbbreviationTarget Functional GroupTypical Reaction ConditionsResulting Derivative
Pentafluoropropionic AnhydridePFPAPrimary/Secondary Amines (-NH2, -NH)30-60 min at 65°C in Ethyl Acetate nih.govnih.govPentafluoropropionyl (PFP) amide
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamideMTBSTFAAmines (-NH2), Hydroxyls (-OH), Carboxyls (-COOH)60 min at 90°C northwestern.edutert-butyldimethylsilyl (tBDMS)
Heptafluorobutyric anhydrideHFBAAmines (-NH2)Conditions vary by protocol researchgate.netHeptafluorobutyryl (HFB) amide

Role in Trace-Level Quantification of Related Nitrogenous Compounds

The primary analytical application of this compound is its use as an internal standard in isotope dilution mass spectrometry (ID-MS) for the trace-level quantification of related nitrogenous compounds. cymitquimica.com ID-MS is a highly accurate and precise quantification method that relies on the addition of a known amount of a stable isotope-labeled version of the analyte to the sample before processing and analysis. northwestern.edu

Because the deuterated standard (e.g., this compound) is chemically and physically almost identical to the natural, non-labeled analyte (the "light" version), it experiences the same losses during sample extraction, cleanup, and derivatization. In the mass spectrometer, the labeled and unlabeled compounds co-elute from the gas chromatograph but are distinguished by their mass-to-charge (m/z) ratio. mdpi.com By measuring the ratio of the signal intensity of the target analyte to that of the known amount of the spiked internal standard, the concentration of the analyte in the original sample can be calculated with high precision and accuracy. mdpi.com

This technique is particularly valuable for analyzing complex biological matrices like urine, blood, and tissue, where analyte loss is common. mdpi.comnih.gov this compound can be used to quantify its direct unlabeled counterpart, N-acetyl-1,3-diaminopropane, which is a monoacetylated polyamine. chemicalbook.com Polyamines and their acetylated derivatives are significant biomarkers for various pathophysiological conditions, including cancer. mdpi.comchemicalbook.com

The methodology is broadly applicable to a class of related nitrogenous compounds. For example, a similar deuterated standard, N¹,N¹²-diacetylspermine-d6 (DAS-d6), has been effectively used as an internal standard to quantify the concentrations of other acetylated polyamines, such as N¹-acetylspermine (ASP) and N⁸-acetylspermidine (ASD), in saliva and urine samples from cancer patients. mdpi.com This demonstrates the utility of using a deuterated acetylated polyamine as a universal internal standard for quantifying a panel of structurally similar target analytes.

Analyte ClassSpecific CompoundsBiological MatrixRelevance
Monoacetylated DiaminesN-Acetyl-1,3-propanediamine, N-AcetylputrescineUrine, Plasma, Tissue nih.govMetabolites in polyamine pathway chemicalbook.com
Acetylated PolyaminesN¹-Acetylspermine (ASP), N⁸-Acetylspermidine (ASD)Saliva, Urine mdpi.comCancer biomarkers mdpi.com
Biogenic Amines / PolyaminesPutrescine, Cadaverine, Spermidine, SpermineHair, Tissue, Urine nih.govresearchgate.netMarkers of cellular processes and disease researchgate.net

Mechanistic and Pathway Elucidation Studies Utilizing N Acetyl 1,3 Propanediamine D6

Tracing Biochemical Transformations in In Vitro and Ex Vivo Systems

The use of stable isotope-labeled compounds is fundamental to tracing the paths of molecules through biochemical reactions and metabolic networks. N-Acetyl-1,3-propanediamine-d6 serves as an effective tracer in systems ranging from purified enzyme assays to cell cultures and tissue extracts.

Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of reactions within a metabolic network. nih.gov By introducing a stable isotope-labeled substrate, such as this compound, researchers can track the incorporation of the isotope label into downstream metabolites. This provides a quantitative map of metabolic activity. mdpi.com

In the context of nitrogen metabolism, this compound can be used to investigate pathways involving diamines and polyamines. When introduced into a biological system, the deuterated acetylated diamine can be processed by various enzymes. By analyzing the mass isotopomer distribution in related metabolites, the flow of the deuterated backbone can be quantified, revealing the activity of specific nitrogen-handling pathways. nih.gov For example, it can help determine the extent to which extracellular N-acetyl-diamines contribute to the intracellular polyamine pool.

Table 1: Illustrative Application of this compound in Metabolic Flux Analysis

Experimental Step Description Expected Outcome with this compound
Introduction of Tracer The deuterated compound is added to a cell culture medium. This compound is taken up by the cells.
Metabolic Conversion Cellular enzymes act on the tracer. For example, a deacetylase might remove the acetyl group, or it might be a substrate for further synthesis. Generation of 1,3-propanediamine-d6 or larger polyamines containing the d6-label.
Sample Analysis Metabolites are extracted and analyzed by mass spectrometry. Detection of deuterated downstream products (e.g., spermidine-d6).
Flux Calculation The degree of deuterium (B1214612) incorporation is used in computational models to calculate reaction rates. Quantitative data on the flux through the specific metabolic pathway under investigation.

Studying an enzyme's kinetics can reveal its catalytic mechanism and role in metabolism. wikipedia.org When a chemical bond to a deuterium atom is broken during the rate-limiting step of an enzymatic reaction, the reaction often proceeds more slowly than with a hydrogen atom. This phenomenon, known as the kinetic isotope effect (KIE), is a powerful tool for elucidating reaction mechanisms.

By comparing the kinetic parameters (like Vmax and Km) of an enzyme using both N-Acetyl-1,3-propanediamine and its deuterated -d6 analog, researchers can infer whether the cleavage of a C-H bond on the propanediamine backbone is involved in the key catalytic step. For instance, if a polyamine oxidase were to act on this substrate, a significant KIE would suggest that a C-H bond cleavage is part of the rate-determining step of the oxidation reaction.

Investigation of Biogenic Amine Metabolism and its Acetylated Derivatives

Biogenic amines are nitrogen-containing compounds that play crucial roles in physiology. nih.gov Their metabolism is tightly regulated, often involving acetylation and deacetylation steps. nih.gov this compound is structurally related to acetylated polyamines, making it an ideal probe for studying these pathways.

Polyamines like spermidine (B129725) and spermine (B22157) are essential for cell growth and proliferation. Their metabolism involves a complex cycle of synthesis (biosynthesis) and degradation (catabolism). nih.gov The catabolic pathway often begins with acetylation by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), followed by oxidation by N1-acetylpolyamine oxidase (APAO). nih.govmdpi.com This "back-conversion" pathway regenerates lower-order polyamines (e.g., spermine is converted back to spermidine). mdpi.com

This compound can be used as a tracer to dissect these processes. For instance, it can be used to investigate whether it can be converted into other polyamines or how it influences the catabolic flux. By tracking the d6-label, scientists can follow the fate of the propanediamine moiety within the complex network of polyamine interconversions. nih.govnih.gov

Table 2: Key Enzymes in Polyamine Metabolism Studied with Labeled Substrates

Enzyme Role in Polyamine Metabolism Potential Use of this compound
Spermidine/spermine N1-acetyltransferase (SSAT) Acetylates spermidine and spermine, marking them for catabolism or export. nih.gov To study the specificity and kinetics of acetylation reactions.
N1-acetylpolyamine oxidase (APAO) Oxidizes N1-acetylated polyamines, leading to their degradation. nih.gov As a potential substrate to probe enzyme mechanism via kinetic isotope effects.
Spermidine synthase Adds an aminopropyl group to putrescine to form spermidine. nih.gov To trace the incorporation of diamine precursors into spermidine.

One of the direct applications of this compound is as a labeled intermediate in the chemical synthesis of deuterated spermidine analogs. pharmaffiliates.com These synthesized labeled analogs are invaluable research tools.

Deuterated spermidine, created using a d6-propanediamine backbone, can serve as an ideal internal standard for quantitative mass spectrometry. When analyzing biological samples, a known amount of the heavy, deuterated spermidine is added. Because it is chemically identical to the natural ("light") spermidine, it behaves similarly during sample extraction and analysis. However, its higher mass allows it to be distinguished by the mass spectrometer. By comparing the signal intensity of the light spermidine to the known amount of the heavy standard, researchers can accurately calculate the absolute concentration of spermidine in the original sample.

Contributions to Proteomics Research and Protein Turnover Studies

Proteomics aims to study the entire complement of proteins in a cell or organism. A key aspect of this is understanding protein dynamics—the rates at which proteins are synthesized and degraded, collectively known as protein turnover. researchgate.netnih.gov Stable isotope labeling is a cornerstone of modern quantitative proteomics and protein turnover analysis. liverpool.ac.uk

While protein turnover studies often use labeled amino acids, the role of polyamines in post-translational modifications opens another avenue of investigation. liverpool.ac.uk Polyamines, particularly spermidine, are precursors for the modification of a specific lysine (B10760008) residue into hypusine on the eukaryotic translation initiation factor 5A (eIF5A). This modification is critical for the protein's function in translation.

By using this compound as a metabolic precursor to generate labeled spermidine-d6, it is theoretically possible to track the turnover of the hypusinated eIF5A protein specifically. Introducing the labeled precursor and monitoring the incorporation of the d6-label into the eIF5A protein over time would allow researchers to measure the synthesis and degradation rates of this uniquely modified protein, distinguishing it from the broader pool of cellular proteins. This provides a more nuanced view of proteome dynamics, focusing on the lifecycle of specific post-translationally modified protein populations.

Table 3: List of Compounds

Compound Name
This compound
N-Acetyl-1,3-propanediamine
1,3-diaminopropane (B46017)
1,3-propanediamine-d6
Spermidine
Spermidine-d6
Spermine
Putrescine
Acetyl-Coenzyme A
N1-acetylspermidine
N1-acetylspermine
N-acetylornithine

Integration with Stable Isotope Labeling in Mammals (SILAM) or Cell Culture (SILAC)

There is no available research demonstrating the integration of this compound into SILAM or SILAC workflows.

Quantitative Analysis of Protein Modifications and Dynamics

There is no available research describing the use of this compound for the quantitative analysis of protein modifications or the study of protein dynamics.

Role of N Acetyl 1,3 Propanediamine D6 in Chemical Biology and Drug Discovery Research Tools

Deuterated Building Block for Complex Molecule Synthesis in Research

The presence of deuterium (B1214612) in N-Acetyl-1,3-propanediamine-d6 makes it a valuable precursor in the synthesis of more complex, isotopically labeled molecules. This is particularly useful in creating tools for detailed biochemical and pharmacological studies.

Preparation of Isotopically Labeled Probes for Biochemical Investigations

This compound serves as an isotopically labeled protected intermediate in the synthesis of analogs of spermidine (B129725), a polyamine involved in various cellular processes and considered an antineoplastic agent. pharmaffiliates.com The deuterium atoms act as a stable isotopic label, allowing researchers to trace the metabolic fate of these synthesized analogs in biological systems without the complications of radioactivity. These labeled probes are instrumental in elucidating metabolic pathways and understanding the mechanisms of action of polyamine-related enzymes.

Intermediate in the Synthesis of Research Compounds for Target Engagement Studies

In the field of drug discovery, confirming that a drug candidate binds to its intended target within a cellular environment is a critical step known as target engagement. This is often achieved using specialized chemical probes or tracers. While direct evidence for this compound in synthesizing such tracers is not extensively documented, its structure lends itself to this application. The amine functional group can be readily modified to attach fluorescent dyes or other reporter molecules. protocols.io The resulting deuterated tracer would have a higher mass, which can be advantageous in certain mass spectrometry-based target engagement assays. The synthesis of such tracers often involves the coupling of a small molecule precursor, like this compound, with a suitable linker and reporter moiety.

Precursor MoleculeFunctional Group for ConjugationPotential Reporter MoietyApplication
This compoundAmineFluorescent Dye (e.g., BODIPY)NanoBRET Target Engagement Assays
This compoundAmineBiotinAffinity-based pulldown assays

Analytical Standard in Pharmaceutical Research and Development

The predictable and distinct mass shift introduced by the deuterium atoms makes this compound an excellent internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) based methods.

Development of Quantitative Assays for Novel Drug Candidates in Preclinical Models

In preclinical studies, accurate quantification of a new drug candidate and its metabolites in biological matrices is essential for understanding its pharmacokinetics. Deuterated compounds, such as this compound, are ideal internal standards because they co-elute with the non-deuterated analyte but are distinguishable by their mass. This allows for precise and accurate quantification by correcting for variations in sample preparation and instrument response. For instance, a deuterated analog, deuterium-labeled N1,N12-diacetylspermine (DAS-d6), has been successfully used as an internal standard for the quantification of polyamine metabolites in biological fluids. nih.govresearchgate.net This highlights the utility of deuterated acetylated diamines in quantitative bioanalysis.

Analytical TechniqueRole of this compoundAdvantage
Liquid Chromatography-Mass Spectrometry (LC-MS)Internal StandardCo-elution with analyte, distinct mass-to-charge ratio
Tandem Mass Spectrometry (MS/MS)Internal StandardSimilar fragmentation pattern to analyte, enabling accurate quantification

Assessment of Compound Stability and Degradation Pathways in In Vitro Studies

Deuteration can influence the metabolic stability of a compound by strengthening the carbon-hydrogen bonds at specific positions, a phenomenon known as the kinetic isotope effect. While this compound itself is a tool, its use can aid in understanding the stability of drug candidates that contain a similar structural motif. By comparing the degradation rates of a deuterated and non-deuterated drug candidate in in vitro systems like liver microsomes, researchers can identify metabolically labile sites. If a drug candidate containing the N-acetyl-1,3-propanediamine moiety is being studied, this compound could potentially be used as a reference standard in analytical methods designed to monitor the degradation of the parent compound and the formation of metabolites. The incorporation of deuterium can significantly increase a drug's half-life, leading to better safety and efficacy profiles. nih.gov

Future Directions and Emerging Research Avenues for N Acetyl 1,3 Propanediamine D6

Integration with Multi-Omics Approaches for Comprehensive System Biology Understanding

Systems biology aims to understand the complex interactions within biological systems from a holistic perspective. mdpi.com The integration of multiple "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—is crucial for building comprehensive models of cellular processes. mdpi.comnih.govnih.gov In this context, N-Acetyl-1,3-propanediamine-d6 can serve as a powerful tool, particularly as a tracer in metabolomics studies to elucidate complex biochemical pathways.

Deuterium-labeled compounds are ideal for tracking metabolic processes because they are chemically almost identical to their non-labeled counterparts but can be distinguished by their heavier mass. clearsynth.com When introduced into a biological system, this compound can be traced through various metabolic transformations. By using techniques like mass spectrometry, researchers can follow the journey of the deuterium (B1214612) label, providing invaluable insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of related compounds. acs.org

The data generated from tracking this deuterated amine can be integrated with other omics data. For instance, if a particular metabolic pathway involving this compound is observed to be altered, this information can be correlated with proteomic data to identify the enzymes responsible, and with transcriptomic data to see if the expression of the genes for these enzymes is up- or down-regulated. This multi-layered approach provides a more complete picture of metabolic regulation and dysregulation in health and disease. nih.gov

Table 1: Role of this compound in a Multi-Omics Workflow

Omics Layer Data Contribution from this compound Potential Biological Insight
Metabolomics Direct tracing of the compound and its metabolites. Elucidation of novel metabolic pathways and quantification of metabolic flux.
Proteomics Identification of proteins that bind to or modify the compound. Pinpointing specific enzymes and transporters involved in the compound's metabolism.
Transcriptomics Correlation of metabolic changes with gene expression levels. Understanding the genetic regulation of the identified metabolic pathways.

| Systems Biology | Integrated data model. | A comprehensive, systems-level understanding of the compound's biological role and impact. |

Development of Novel Analytical Methodologies Leveraging Deuterium Specificity

The presence of deuterium in this compound enhances its utility in various analytical techniques, most notably mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Future research can focus on developing novel analytical methods that exploit these properties for increased sensitivity and specificity.

In quantitative mass spectrometry, deuterium-labeled compounds are considered the gold standard for use as internal standards. acs.org this compound can be used as an internal standard for the precise quantification of its non-labeled analog or related diamines in complex biological matrices. Because it co-elutes with the analyte but is mass-shifted, it can correct for variations in sample preparation and instrument response, leading to highly accurate results. acs.orgacs.org

NMR spectroscopy is another area where deuterium specificity is advantageous. While ¹H NMR is used to identify the structure of organic molecules, the replacement of hydrogen with deuterium results in the disappearance of signals in the ¹H spectrum. nih.gov This can be used to simplify complex spectra and aid in signal assignment. Conversely, ²H NMR can be used to directly observe the deuterium atoms, providing information about the labeled positions. nih.gov

Future methodologies could involve developing highly sensitive MS-based assays for low-level detection of metabolites derived from this compound or employing advanced NMR techniques to study its interaction with biological macromolecules.

Table 2: Impact of Deuterium Labeling on Analytical Techniques

Analytical Technique Advantage Conferred by Deuterium in this compound Emerging Application
Liquid Chromatography-Mass Spectrometry (LC-MS) Serves as a stable-isotope-labeled internal standard for precise quantification. acs.org Development of ultra-sensitive quantitative assays for pharmacokinetic and metabolic studies.
Gas Chromatography-Mass Spectrometry (GC-MS) Provides a distinct mass shift, preventing signal overlap with the non-labeled compound. High-throughput screening of metabolic pathways involving volatile amine derivatives.

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Simplifies complex ¹H NMR spectra and allows for specific structural analysis via ²H NMR. nih.gov | Studying protein-ligand interactions and conformational changes upon binding. |

Exploration of Advanced Synthetic Routes for Broader Deuterium Labeling Patterns

The utility of a deuterated tracer can be greatly expanded by controlling the position of the deuterium labels within the molecule. While this compound implies labeling on the propane (B168953) backbone, future research could explore advanced synthetic strategies to create isotopologues with different labeling patterns.

Common methods for deuterium incorporation include hydrogen-deuterium exchange reactions catalyzed by acids, bases, or metals, often using deuterium oxide (D₂O) as the deuterium source. nih.govresearchgate.net However, these methods can sometimes lack regioselectivity. acs.org More advanced and selective methods are of great interest. nih.gov

Transition metal-catalyzed reactions, for example, can offer high selectivity for C-H activation and subsequent deuteration at specific molecular sites. researchgate.net Another approach involves the use of deuterated building blocks in a bottom-up chemical synthesis. For instance, starting with a deuterated version of a precursor molecule allows for the precise placement of deuterium atoms in the final product. Reducing agents like lithium aluminum deuteride (B1239839) (LiAlD₄) can also be used to introduce deuterium with high specificity. researchgate.net

By developing a toolkit of synthetic methods, researchers could produce variants of N-Acetyl-1,3-propanediamine labeled at:

The acetyl group (-COCD₃)

Specific carbons on the propane chain (e.g., C1, C2, or C3)

The amine groups (-ND-)

These specifically labeled compounds would be invaluable for mechanistic studies, allowing researchers to probe specific bond-breaking and bond-forming events in enzymatic reactions through the kinetic isotope effect (KIE). acs.org

Potential Applications in Material Science Research with Deuterated Polyamides (Indirectly, as a monomer)

While primarily a tool for life sciences, the core structure of this compound holds indirect potential for material science. After the removal of the N-acetyl protecting group to yield 1,3-propanediamine-d6, the resulting deuterated diamine can serve as a monomer for the synthesis of deuterated polyamides.

Deuterated polymers are extremely valuable in material science, particularly for analysis using neutron scattering techniques. sine2020.eu Neutrons interact differently with hydrogen and deuterium nuclei, and this "contrast" can be exploited to study the structure and dynamics of polymer chains in detail. sine2020.euresolvemass.ca By selectively deuterating specific parts of a polymer, researchers can highlight different components of a polymer blend or specific segments of a block copolymer. sine2020.eu

The synthesis of polyamides typically involves the reaction of a diamine with a dicarboxylic acid. Using 1,3-propanediamine-d6 as the diamine monomer would result in a polyamide with a specifically deuterated backbone. This would enable researchers to:

Investigate the chain conformation and dynamics in amorphous and crystalline regions.

Study the diffusion of polymer chains in melts and blends.

Analyze the structure of polymer interfaces.

The synthesis of such specialized deuterated polymers is often challenging, as direct exchange of hydrogen for deuterium on a pre-formed polymer is difficult. sine2020.eu Therefore, the development of synthetic routes starting from deuterated monomers like 1,3-propanediamine-d6 is a critical and emerging research area. sine2020.eu

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Acetyl-1,3-propanediamine-d6, and how does deuteration impact reaction optimization?

  • Methodological Answer : The synthesis typically involves acetylation of 1,3-propanediamine-d6 under controlled conditions. Deuteration is achieved by substituting hydrogen with deuterium in the precursor molecule, often via acid-catalyzed H/D exchange or using deuterated reagents (e.g., D₂O). Reaction optimization requires monitoring pH, temperature, and stoichiometry to minimize isotopic dilution. Post-synthesis purification via column chromatography or recrystallization ensures >98% isotopic purity, verified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. Which analytical techniques are critical for characterizing this compound, and how should method validation be performed?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ²H NMR to confirm deuteration sites and quantify isotopic enrichment.
  • High-Resolution MS : To verify molecular weight and isotopic distribution.
  • Liquid Chromatography (LC) : Paired with UV/Vis or refractive index detection to assess purity.
    Method validation should follow ICH guidelines, including linearity, precision (intra-/inter-day), and limit of detection (LOD) studies. Cross-validate results using orthogonal methods (e.g., LC-MS vs. NMR) .

Q. What handling and storage protocols are essential for maintaining this compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers at -20°C to prevent deuterium loss and hydrolysis. Use inert atmospheres (e.g., nitrogen) during handling. Monitor stability via periodic LC-MS analysis, especially after freeze-thaw cycles. Safety protocols include wearing nitrile gloves and working in fume hoods to avoid dermal/ocular exposure, as per GHS hazard classifications .

Advanced Research Questions

Q. How can researchers resolve contradictions in isotopic purity assessments between NMR and MS data for this compound?

  • Methodological Answer : Discrepancies often arise from residual protiated solvents or matrix effects. Mitigation strategies include:

  • Solvent Matching : Use deuterated solvents (e.g., DMSO-d6) in NMR to avoid signal interference.
  • Matrix Calibration : For MS, employ internal standards (e.g., N-Acetyl-1,6-hexanediamine-d12) to normalize ion suppression.
  • Data Reconciliation : Apply multivariate analysis to deconvolute overlapping isotopic patterns .

Q. What strategies optimize the use of this compound as an internal standard in LC-MS quantification of polyamines?

  • Methodological Answer :

  • Ion-Pairing Chromatography : Use heptafluorobutyric acid (HFBA) to enhance retention and peak symmetry.
  • Derivatization : Pre-column derivatization with dansyl chloride improves ionization efficiency.
  • Calibration Curve Design : Span 3 orders of magnitude (1 nM–1 µM) with R² >0.98. Validate against certified reference materials (CRMs) .

Q. What considerations are critical when designing deuterium kinetic isotope effect (DKIE) studies with this compound?

  • Methodological Answer :

  • Site-Specific Deuteration : Prioritize deuteration at reactive sites (e.g., amine groups) to maximize DKIE observability.
  • Reaction Monitoring : Use stopped-flow NMR or time-resolved MS to track isotope-sensitive steps (e.g., proton transfer).
  • Control Experiments : Compare kinetics with protiated analogs under identical conditions to isolate isotope effects .

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